3-Bromo-4',4''-dimethoxytrityl alcohol
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Overview
Description
3-Bromo-4’,4’'-dimethoxytrityl alcohol is a chemical compound with the molecular formula C21H19BrO3 and a molecular weight of 399.28 g/mol . It is a derivative of trityl alcohol, where the trityl group is substituted with bromine and methoxy groups. This compound is often used in organic synthesis, particularly as a protecting group for alcohols and amines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4’,4’‘-dimethoxytrityl alcohol typically involves the reaction of 3-bromophenylmagnesium bromide with 4,4’'-dimethoxybenzophenone under Grignard reaction conditions . The reaction is carried out in anhydrous ether or tetrahydrofuran (THF) as the solvent, and the mixture is stirred at low temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of 3-Bromo-4’,4’'-dimethoxytrityl alcohol follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to increase yield and purity, often involving the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4’,4’'-dimethoxytrityl alcohol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while reduction produces alcohols or hydrocarbons .
Scientific Research Applications
3-Bromo-4’,4’'-dimethoxytrityl alcohol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Bromo-4’,4’'-dimethoxytrityl alcohol involves its role as a protecting group. The trityl group forms a stable carbocation under acidic conditions, which can be easily removed to regenerate the free alcohol or amine . This stability and ease of removal make it an ideal protecting group in various synthetic processes.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-4’,4’'-dimethoxytrityl alcohol
- 3-Bromo-4-ethoxybenzyl alcohol
- 2-Bromo-5-(trifluoromethoxy)benzyl alcohol
Uniqueness
3-Bromo-4’,4’'-dimethoxytrityl alcohol is unique due to its specific substitution pattern, which provides distinct reactivity and stability compared to other trityl derivatives. The presence of both bromine and methoxy groups enhances its utility as a protecting group, offering selective protection and deprotection under mild conditions .
Properties
Molecular Formula |
C21H19BrO3 |
---|---|
Molecular Weight |
399.3 g/mol |
IUPAC Name |
(3-bromophenyl)-bis(4-methoxyphenyl)methanol |
InChI |
InChI=1S/C21H19BrO3/c1-24-19-10-6-15(7-11-19)21(23,17-4-3-5-18(22)14-17)16-8-12-20(25-2)13-9-16/h3-14,23H,1-2H3 |
InChI Key |
LRLOMWRZOXMWGZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)(C3=CC(=CC=C3)Br)O |
Origin of Product |
United States |
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